molecular formula C22H23NO4 B594784 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid CAS No. 136555-16-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Cat. No. B594784
M. Wt: 365.429
InChI Key: JGWHUIQSEKGLAQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, or (R)-2-FMCPA, is a synthetic compound that has been studied extensively in recent years due to its unique properties and potential applications in scientific research. It is a cyclic compound with a molecular weight of 384.41 g/mol, and is composed of a fluoren-9-yl ring, a carbonyl group, and an amino group. It can be synthesized by a variety of methods, including the reaction of 2-cyclopentylacetic acid with 9H-fluoren-9-ylmethanol. (R)-2-FMCPA has been studied for its potential to act as an agonist for the serotonin 5-HT2A receptor, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Analytical Applications

In the field of analytical chemistry, the ninhydrin reaction, a classic method for detecting primary amines, illustrates the type of chemical analysis applicable to compounds like "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid," due to its amino group. The reaction forms a distinctive purple dye with amino acids, peptides, and proteins, facilitating their qualitative and quantitative analysis (Friedman, 2004). This technique has been applied across various disciplines, including agricultural, food, and biomedical sciences.

Biomedical Research

In biomedical research, the study of reactive carbonyl species (RCS) underscores the importance of understanding the reactivity of carbonyl-containing compounds. RCS are generated from the oxidation of carbohydrates, lipids, and amino acids, leading to cellular damage and chronic diseases. The research into RCS, their detection, and therapeutic management highlights the critical role of compounds capable of scavenging RCS, which may include derivatives of carbonyl-containing compounds similar to "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid" (Fuloria et al., 2020).

Material Science and Drug Synthesis

In material science, compounds with complex functional groups are explored for their potential in creating new materials with unique properties. For instance, the synthesis of levulinic acid (LEV) from biomass and its derivatives showcases how carboxylic acids serve as precursors in drug synthesis and material applications. LEV's diverse functionality and application in medicine illustrate the potential utility of similarly complex compounds in synthesizing drugs and materials (Zhang et al., 2021).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673976
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

CAS RN

136555-16-3
Record name (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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